(4R)-1-Boc-4-methylthiol-L-proline methyl ester
Overview
Description
(4R)-1-Boc-4-methylthiol-L-proline methyl ester is a chemical compound with significant importance in organic synthesis and pharmaceutical research. It is a derivative of L-proline, an amino acid, and features a Boc (tert-butoxycarbonyl) protecting group, a methylthiol group, and a methyl ester group. This compound is often used as an intermediate in the synthesis of more complex molecules due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Boc-4-methylthiol-L-proline methyl ester typically involves several steps:
Protection of L-proline: The amino group of L-proline is protected using a Boc group. This is achieved by reacting L-proline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of the Methylthiol Group: The protected L-proline is then subjected to a thiolation reaction to introduce the methylthiol group. This can be done using reagents like methylthiol chloride in the presence of a base.
Esterification: The carboxylic acid group of the thiolated intermediate is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R)-1-Boc-4-methylthiol-L-proline methyl ester undergoes various chemical reactions, including:
Oxidation: The methylthiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions, and the resulting amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid for Boc deprotection, alkyl halides for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted proline derivatives.
Scientific Research Applications
(4R)-1-Boc-4-methylthiol-L-proline methyl ester has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4R)-1-Boc-4-methylthiol-L-proline methyl ester involves its interaction with specific molecular targets. The Boc group provides protection during synthetic transformations, while the methylthiol group can participate in thiol-disulfide exchange reactions. The ester group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
(4R)-1-Boc-4-hydroxy-L-proline methyl ester: Similar structure but with a hydroxy group instead of a methylthiol group.
(4R)-1-Boc-4-amino-L-proline methyl ester: Contains an amino group instead of a methylthiol group.
Uniqueness
(4R)-1-Boc-4-methylthiol-L-proline methyl ester is unique due to the presence of the methylthiol group, which imparts distinct reactivity and allows for specific chemical transformations not possible with its hydroxy or amino analogs. This makes it particularly valuable in the synthesis of sulfur-containing compounds and in medicinal chemistry for the development of novel therapeutics.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-methylsulfanylpyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-12(2,3)17-11(15)13-7-8(18-5)6-9(13)10(14)16-4/h8-9H,6-7H2,1-5H3/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVUJNIHBFNERQ-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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